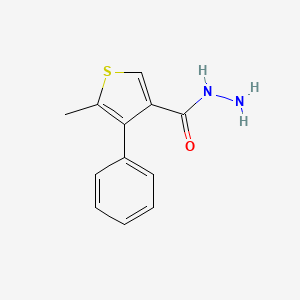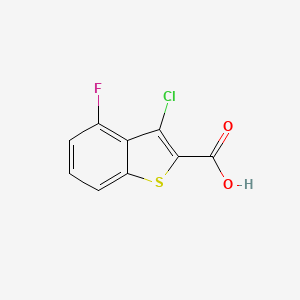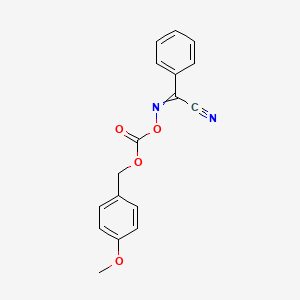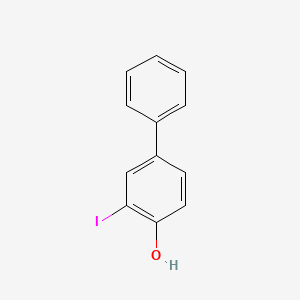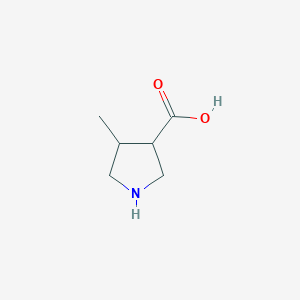
methyl N'-nitrocarbamimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N’-nitrocarbamimidate is a chemical compound with the molecular formula C₃H₇N₃O₃ and a molecular weight of 133.11 g/mol . . This compound is of interest due to its applications in various fields, including pharmaceuticals, agrochemicals, and chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl N’-nitrocarbamimidate can be synthesized through several methods. One common approach involves the reaction of dimethyl carbonate with nitroarenes in the presence of a catalyst such as molybdenum hexacarbonyl (Mo(CO)₆) . The reaction typically occurs under mild conditions, with dimethyl carbonate acting as both the solvent and reagent. The choice of base, such as potassium phosphate (K₃PO₄) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can influence the yield and selectivity of the desired product .
Industrial Production Methods
Industrial production of methyl N’-nitrocarbamimidate often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N’-nitrocarbamimidate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitro group, leading to the formation of various substituted carbamates.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas (H₂) with a palladium catalyst, and oxidizing agents such as potassium permanganate (KMnO₄). Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted carbamates. These products have diverse applications in chemical synthesis and industrial processes .
Wissenschaftliche Forschungsanwendungen
Methyl N’-nitrocarbamimidate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of methyl N’-nitrocarbamimidate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. It may also interact with nucleophiles, leading to the formation of stable adducts . The exact pathways and molecular targets are still under investigation, but its reactivity with various functional groups makes it a versatile compound in chemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to methyl N’-nitrocarbamimidate include:
N-methyl-N’-nitroguanidine: Another nitro-containing compound with similar reactivity.
N-methyl-N’-nitrocarbamate: Shares structural similarities and undergoes similar chemical reactions.
N-methyl-N’-nitrothiourea: Contains a sulfur atom, leading to different reactivity and applications.
Uniqueness
Methyl N’-nitrocarbamimidate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions.
Eigenschaften
CAS-Nummer |
57538-27-9 |
|---|---|
Molekularformel |
C2H5N3O3 |
Molekulargewicht |
119.08 g/mol |
IUPAC-Name |
methyl N'-nitrocarbamimidate |
InChI |
InChI=1S/C2H5N3O3/c1-8-2(3)4-5(6)7/h1H3,(H2,3,4) |
InChI-Schlüssel |
GLIKYKRDYKKEBJ-UHFFFAOYSA-N |
SMILES |
COC(=N[N+](=O)[O-])N |
Isomerische SMILES |
CO/C(=N/[N+](=O)[O-])/N |
Kanonische SMILES |
COC(=N[N+](=O)[O-])N |
| 57538-27-9 | |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



